4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide
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Overview
Description
4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a chloro group, an ethyl group, a thiadiazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Nitration of Benzamide: The nitro group is introduced by nitration of benzamide using a mixture of concentrated sulfuric acid and nitric acid.
Coupling Reactions: The final step involves coupling the synthesized thiadiazole derivative with the nitrated benzamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the ethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.
Substitution: Amines, thiols, solvents like ethanol or dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring or ethyl group.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
Scientific Research Applications
4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with DNA/RNA: Affecting the replication or transcription processes.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- 4-chloro-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Uniqueness
4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a thiadiazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H9ClN4O3S |
---|---|
Molecular Weight |
312.73 g/mol |
IUPAC Name |
4-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H9ClN4O3S/c1-2-9-14-15-11(20-9)13-10(17)6-3-4-7(12)8(5-6)16(18)19/h3-5H,2H2,1H3,(H,13,15,17) |
InChI Key |
RAUOMGKLVVHORO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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